1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol
Description
1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol is a synthetic organic compound characterized by a benzimidazole core linked via a propan-2-ol chain to a 4-aminophenoxy group. The benzimidazole moiety is a heterocyclic aromatic system known for its pharmacological relevance, including anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
CAS No. |
856437-72-4 |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(4-aminophenoxy)-3-(benzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C16H17N3O2/c17-12-5-7-14(8-6-12)21-10-13(20)9-19-11-18-15-3-1-2-4-16(15)19/h1-8,11,13,20H,9-10,17H2 |
InChI Key |
HZLCHYVYYLYEKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)N)O |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Formation
According to research on benzimidazole synthesis, the benzimidazole ring can be prepared by condensation of o-phenylenediamine with carboxylic acids or their derivatives under reflux in glacial acetic acid with a Dean-Stark apparatus to remove water, enhancing yield and purity. This method is effective for thermolabile or bifunctional substrates and typically involves:
Attachment of the Propan-2-ol Side Chain
The 3-position alkylation of benzimidazole with a propan-2-ol moiety can be achieved via nucleophilic substitution reactions using appropriate alkyl halides or epoxides. The reaction conditions require:
Introduction of the 4-Amino-phenoxy Group
The 4-amino-phenoxy substituent is typically introduced by nucleophilic aromatic substitution or by coupling reactions involving 4-aminophenol derivatives. Key considerations include:
Purification and Crystallization
The final compound is purified by recrystallization or solvent-antisolvent precipitation techniques. The choice of solvents is critical and may include:
- Hydrocarbon solvents (e.g., hexane)
- Ether solvents (e.g., diethyl ether)
- Alcoholic solvents (e.g., methanol, ethanol)
- Polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide)
Amorphous or crystalline forms can be obtained by varying solvent systems and temperature conditions, with crystalline form-C reported to be achievable by purification in methanol-dichloromethane mixtures.
Comparative Data on Preparation Conditions
| Step | Reagents/Conditions | Solvents Used | Notes |
|---|---|---|---|
| Benzimidazole ring formation | o-Phenylenediamine + carboxylic acid | Glacial acetic acid, ethanol | Reflux with Dean-Stark, 3-10 hours |
| Propan-2-ol side chain alkylation | Alkyl halide or epoxide + base (K2CO3) | DMF, THF | Controlled temp, polar aprotic solvents |
| 4-Amino-phenoxy group coupling | 4-Aminophenol derivatives + base/catalyst | Alcohols, polar aprotic solvents | Amino group protection may be required |
| Purification & crystallization | Recrystallization, solvent-antisolvent | Methanol, dichloromethane, water | Crystalline form-C achievable |
Research Results and Optimization Insights
The use of glacial acetic acid with a Dean-Stark apparatus for benzimidazole synthesis significantly improves yields (up to 85%) compared to traditional benzene or toluene reflux methods, which yield only about 15% due to decarboxylation and poor solubility of starting materials.
Alkylation reactions require precise control of base strength and solvent polarity to avoid over-alkylation or side reactions. Potassium carbonate in dimethylformamide is a commonly preferred system.
The amino group on the phenoxy ring is prone to side reactions; protecting groups such as Boc or acyl groups may be employed during coupling steps and removed in final stages to maintain functionality.
Crystallization from mixed solvents (methanol/dichloromethane) yields a stable crystalline form of the compound, which is important for reproducible biological testing and formulation.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and thiolates are employed under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenoxy compounds .
Scientific Research Applications
1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance polymers and materials
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-aminophenoxy group in the target compound may enhance hydrogen-bonding capacity compared to non-amino phenoxy analogs (e.g., Compound 8 with 4-isopropylphenoxy) . Propanol vs. Methyl/Amino Modifications: The 2-methyl and amino groups in may alter steric hindrance and solubility compared to the target compound’s unmodified propanol chain .
Biological Activity
1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol, also known as a benzoimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.
- Molecular Formula : C16H19Cl2N3O2
- Molecular Weight : 356.25 g/mol
- CAS Number : 1185301-28-3
Anticancer Activity
Recent studies have indicated that benzoimidazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated growth inhibition against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 0.126 |
| Compound B | SMMC-7721 (Liver) | 0.071 |
| Compound C | K562 (Leukemia) | 0.164 |
These results suggest that the structural characteristics of benzoimidazole derivatives play a crucial role in their anticancer efficacy, with electron-donating groups enhancing activity while electron-withdrawing groups diminish it .
Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have been evaluated using the carrageenan-induced paw edema model. Results showed that certain derivatives significantly reduced edema compared to standard drugs:
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|
| Compound D | 25 | 82.3 |
| Indomethacin | 25 | 48.3 |
This indicates that the benzoimidazole framework may contribute to its anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of benzoimidazole derivatives has also been explored. Compounds were tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 20 |
These findings highlight the potential of these compounds as antimicrobial agents, warranting further investigation into their mechanisms of action and therapeutic applications .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzoimidazole derivatives for their biological activities. The study reported that modifications in the phenoxy group significantly influenced the biological efficacy of the compounds. For example, increasing the hydrophobicity of the phenoxy moiety enhanced anticancer activity against melanoma cell lines .
Q & A
Basic: What are the standard synthetic routes for 1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves condensation reactions between benzimidazole precursors and substituted phenoxy-propanol derivatives. For example:
- Aldehyde-Benzoimidazole Condensation: Reacting 2-acetylbenzimidazole with an aldehyde (e.g., 4-amino-phenoxy-propanol derivatives) in ethanol/water under basic conditions (10% NaOH) with prolonged stirring (6–12 hours) yields target compounds .
- Optimization Strategies:
- Solvent Selection: Ethanol/water mixtures enhance solubility and reaction homogeneity, while reducing side reactions .
- Catalyst Use: Sodium hydroxide facilitates aldol condensation by deprotonating intermediates .
- Temperature Control: Reflux (65–70°C) improves reaction rates without decomposition .
Yield optimization (~84%) is achievable via stepwise addition of reagents and purification by column chromatography (ethyl acetate/ethanol/triethylamine) .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy:
- 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and confirm substitution patterns (e.g., phenoxy vs. benzimidazole protons) .
- IR Spectroscopy: Detect key functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for amino groups, C=O at ~1680 cm⁻¹ if present) .
- Crystallography:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve molecular geometry, dihedral angles (e.g., imidazole core planarity, ~0.0056 Å deviation), and hydrogen-bonding networks (e.g., O–H⋯N interactions) .
- Data Validation: Compare experimental bond lengths/angles with DFT-calculated values to confirm accuracy .
Advanced: How can researchers resolve contradictions in reported synthesis yields or structural data across different studies?
Methodological Answer:
- Reproducibility Checks:
- Reagent Purity: Ensure aldehydes (e.g., 4-amino-phenoxy-propanol) are anhydrous and free of oxidation byproducts .
- Reaction Monitoring: Use TLC/HPLC to track intermediates and adjust reaction times (e.g., extended stirring reduces unreacted aldehyde) .
- Data Reconciliation:
- Crystallographic Validation: Cross-reference NMR/IR data with SCXRD results to resolve ambiguities in substitution patterns .
- Computational Modeling: Compare experimental yields with density functional theory (DFT)-predicted reaction energetics to identify kinetic vs. thermodynamic product dominance .
Advanced: What strategies are employed to analyze the crystal structure and intramolecular interactions of benzimidazole derivatives?
Methodological Answer:
- Crystal Packing Analysis:
- Hydrogen Bonding: Identify O–H⋯N (2.8–3.0 Å) and C–H⋯π (2.9–3.2 Å) interactions stabilizing molecular conformation .
- Dihedral Angles: Quantify planarity deviations (e.g., imidazole-phenyl dihedral angles of 12.56–87.04°) to assess steric strain .
- Thermal Motion Analysis:
- Comparative Studies: Overlay structures with analogs (e.g., morpholinyl or chlorophenyl derivatives) to evaluate substituent effects on packing .
Advanced: How can molecular docking studies be applied to predict the biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize receptors (e.g., kinases, GPCRs) based on structural similarity to known benzimidazole-binding proteins .
- Docking Workflow:
- Protein Preparation: Remove water molecules, add hydrogens, and assign charges (e.g., using AutoDock Vina) .
- Ligand Flexibility: Account for rotatable bonds (e.g., propan-2-ol chain) during conformational sampling .
- Validation:
- Pose Clustering: Compare docking poses (e.g., π-π stacking with Phe residues) across multiple runs to ensure reproducibility .
- Binding Energy Scoring: Use MM-GBSA to rank poses and correlate with experimental IC₅₀ values (if available) .
Advanced: What methodologies are recommended for controlling stereochemistry during the synthesis of chiral centers in such compounds?
Methodological Answer:
- Chiral Auxiliaries: Use enantiopure starting materials (e.g., L-phenylalaninol) to induce asymmetry during condensation .
- Stereoselective Catalysis:
- Asymmetric Aldol Reactions: Employ organocatalysts (e.g., proline derivatives) to favor specific enantiomers .
- Purification Techniques:
- Chiral Chromatography: Separate enantiomers using columns with cellulose-based stationary phases .
- Crystallization-Induced Diastereomer Resolution: Add chiral counterions (e.g., tartaric acid) to precipitate desired stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
